molecular formula C18H14N2O3 B15208557 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid

2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid

Cat. No.: B15208557
M. Wt: 306.3 g/mol
InChI Key: DWCMUMVTENZHNQ-FPYGCLRLSA-N
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Description

2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid is a hydroxyquinoline derivative featuring:

  • An 8-hydroxyquinoline core, a scaffold renowned for metal-chelating and antimicrobial properties.
  • A 7-carboxylic acid group, which enhances solubility and enables conjugation with other molecules.

This compound is synthesized via coupling reactions (e.g., peptide coupling using TBTU/DIEA or HATU/DIPEA) between 8-hydroxyquinoline-7-carboxylic acid and styryl derivatives, followed by nitro group reduction to yield the amine . Applications span metal chelation, antimicrobial therapy, and photocatalysis, leveraging its rigid planar structure and functional versatility .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-[(E)-2-(4-aminophenyl)ethenyl]-8-hydroxyquinoline-7-carboxylic acid

InChI

InChI=1S/C18H14N2O3/c19-13-6-1-11(2-7-13)3-8-14-9-4-12-5-10-15(18(22)23)17(21)16(12)20-14/h1-10,21H,19H2,(H,22,23)/b8-3+

InChI Key

DWCMUMVTENZHNQ-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CC=C(C=C3)N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 8-hydroxyquinoline-7-carboxylic acid with 4-aminobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid at position 7 is highly reactive, enabling:

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivative ,
Amidation Amines + EDC/DMAP couplingCarboxamide derivatives ,
Salt Formation NaOH or KOHWater-soluble sodium/potassium salts ,
  • In analogous compounds (e.g., 2-(2,4-dihydroxybenzylcarbamoyl)-8-hydroxyquinoline-7-carboxylic acid), esterification and amidation are well-documented . Carboxylic acid groups in 7-position quinolines are particularly reactive due to electron-withdrawing effects from the quinoline ring .

Modifications of the 8-Hydroxy Group

The phenolic hydroxyl group at position 8 participates in:

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Alkylation Alkyl halides/K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CEther derivatives ,
Acylation Acetic anhydride/pyridineAcetylated derivative ,
Metal Chelation Cu<sup>2+</sup>, Zn<sup>2+</sup> in aqueous solutionFluorescent metal complexes ,
  • The 8-hydroxy group’s chelation ability is critical for forming stable complexes with transition metals . Alkylation and acylation reactions are common in 8-HQ derivatives to modulate solubility and bioactivity .

Functionalization of the Styryl Linker

The 4-aminostyryl moiety at position 2 undergoes:

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Hydrogenation H<sub>2</sub>/Pd-C, ethanolSaturated ethylbenzene derivative
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitro-substituted styryl derivatives
Schiff Base Formation Aldehydes/ketones, acid catalysisImine-linked conjugates
  • Styryl groups in quinoline derivatives are susceptible to addition and substitution reactions . The para-amine on the styryl group enhances electron density, favoring electrophilic attack .

Aromatic Amine Reactivity

The 4-aminophenyl group participates in:

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Diazotization NaNO<sub>2</sub>/HCl, 0–5°CDiazonium salt intermediates ,
Acylation Acetyl chloride/pyridineAcetanilide derivatives ,
Cross-Coupling Suzuki-Miyaura (Pd catalysts)Biaryl-functionalized derivatives
  • The aromatic amine enables conjugation with biomolecules (e.g., peptides) via diazonium coupling .

Quinoline Ring Reactivity

The heteroaromatic core undergoes:

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Electrophilic Substitution Br<sub>2</sub>/FeBr<sub>3</sub> (bromination)Brominated quinoline derivatives ,
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Quinoline N-oxide
  • Bromination typically occurs at the 5-position due to electron-rich regions in the quinoline ring .

Photophysical Behavior

The molecule exhibits excited-state intramolecular proton transfer (ESIPT) due to the proximity of the 8-hydroxy and quinoline nitrogen:

PropertyObservationMechanismReferences
Fluorescence Dual emission (enol ⇌ keto tautomerism)ESIPT-driven tautomerization
Solvatochromism Solvent-dependent λ<sub>em</sub> shiftsPolar interactions with styryl group
  • ESIPT enhances Stokes shifts, making the compound useful in optical sensors .

Biological Interactions

While not a direct reaction, the compound’s chelation capacity (via 8-OH and carboxylic acid) enables:

InteractionBiological ImpactReferences
Metal Ion Binding Antimicrobial/antioxidant activity ,
Enzyme Inhibition MMP-2/MMP-9 inhibition (anticancer)

Scientific Research Applications

2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as a fluorescent probe for detecting biological molecules such as DNA and RNA.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism by which 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or RNA, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, such as replication and transcription, ultimately leading to cell death. Additionally, the compound’s fluorescent properties make it useful for imaging and detecting specific biomolecules.

Comparison with Similar Compounds

Mechanistic Insights

  • Metal Chelation : The C7-carboxyl and C8-hydroxyl groups form a bidentate ligand with Fe³⁺/Cu²⁺, critical for inhibiting metalloenzymes like HIV integrase .
  • Antimicrobial Action : Styryl-substituted derivatives disrupt bacterial biofilms by sequestering essential metal ions (e.g., Fe³⁺) and generating ROS .
  • Electrochemical Behavior : Substituents at C2 modulate oxidation pathways; styryl groups stabilize radical intermediates, delaying decarboxylation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves coupling 8-hydroxyquinoline-7-carboxylic acid derivatives with styryl precursors under controlled conditions. Key steps include diazotization of aromatic amines (e.g., using NaNO₂ and HCl for introducing reactive intermediates) and subsequent coupling reactions . Structural confirmation requires a combination of ¹H/¹³C NMR (to verify proton/carbon environments) and high-resolution mass spectrometry (HRMS) to validate molecular weight. For example, NMR signals for the styryl double bond (δ ~6.5–7.5 ppm) and carboxylic acid protons (broad, δ ~12–13 ppm) are critical markers .

Q. How can researchers optimize the purification of this compound to achieve high purity for biological studies?

  • Methodological Answer : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) effectively removes unreacted precursors. Recrystallization from ethanol/water mixtures enhances purity. Analytical HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/0.1% trifluoroacetic acid ensures >95% purity. Trace metal impurities (critical for chelation studies) can be minimized using Chelex-treated solvents .

Q. What analytical techniques are critical for characterizing the compound's metal-chelating properties in aqueous solutions?

  • Methodological Answer : UV-vis spectroscopy (200–800 nm) identifies charge-transfer bands upon metal binding (e.g., Fe³⁺ or Cu²⁺). Titration experiments with incremental metal additions quantify binding constants via Benesi-Hildebrand plots. Fluorescence quenching assays further validate chelation efficacy. For structural insights, FTIR detects shifts in O–H (carboxylic acid) and C=O stretching frequencies upon metal coordination .

Advanced Research Questions

Q. How does the electrochemical behavior of this compound influence its stability in aprotic environments, and what techniques are suitable for studying its oxidation mechanism?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile or DMF reveals oxidation potentials (e.g., Epa ~0.8–1.2 V vs. Ag/AgCl), correlating with stability. In situ UV-vis and IR spectroelectrochemistry track intermediates (e.g., quinone-like oxidation products). HPLC-MS/MS identifies degradation pathways, such as decarboxylation or styryl bond cleavage. Contradictions in oxidative stability data (e.g., conflicting CV and HPLC results) require multi-method validation, prioritizing MS-based identification of degradation byproducts .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing degradation products under oxidative conditions?

  • Methodological Answer : Discrepancies between UV-vis (broad absorbance shifts) and MS (unexpected m/z ratios) often arise from overlapping degradation pathways. Use time-resolved spectroelectrochemistry to isolate transient species. For ambiguous MS peaks, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation patterns. Cross-referencing with synthetic standards (e.g., 8-hydroxyquinoline-4-carboxylic acid) validates degradation product identities .

Q. How can the compound's bioisosteric properties be leveraged in designing inhibitors for metalloenzymes like HIV integrase?

  • Methodological Answer : The 8-hydroxyquinoline-7-carboxylic acid scaffold mimics diketo acid moieties in rigid, coplanar conformations, enabling bioisosteric replacement in enzyme inhibitors. Computational docking (e.g., AutoDock Vina) predicts binding modes to metal-coordinating active sites. In vitro assays (e.g., strand-transfer inhibition for HIV integrase) validate activity. Structural modifications (e.g., styryl substitutions) fine-tune steric bulk and electronic effects to enhance selectivity .

Q. What coformers are optimal for developing cocrystals of this compound to enhance its solubility without compromising thermal stability?

  • Methodological Answer : Coformers with complementary hydrogen-bonding groups (e.g., carboxylic acids like salicylic acid or amides like nicotinamide) improve solubility via cocrystallization. Screen coformers using slurry or grinding methods, monitoring via PXRD to confirm cocrystal formation. Differential scanning calorimetry (DSC) assesses thermal stability (e.g., melting points >200°C). Aqueous solubility assays (shake-flask method, HPLC quantification) quantify enhancements .

Q. How can diazotization reactions be safely incorporated into the synthesis pathway to introduce specific functional groups?

  • Methodological Answer : Diazotization of 4-aminostyryl precursors requires strict temperature control (0–5°C) and stoichiometric NaNO₂ in acidic media (HCl/H₂O/MeOH). Use aluminum foil to shield light-sensitive intermediates. Quench excess nitrous acid with sulfamic acid to prevent side reactions. Safety protocols include fume hood use and PPE (gloves, goggles) due to NOx gas release .

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